2-(3-Bromophenyl)propan-2-amine hydrochloride
Description
Properties
IUPAC Name |
2-(3-bromophenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-9(2,11)7-4-3-5-8(10)6-7;/h3-6H,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGIUUWHZBFBAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693188 | |
| Record name | 2-(3-Bromophenyl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676135-18-5 | |
| Record name | 2-(3-Bromophenyl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-bromophenyl)propan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation Methods
Standard Laboratory Synthesis
The most widely reported laboratory synthesis of 2-(3-bromophenyl)propan-2-amine hydrochloride involves a three-step sequence starting from 3-bromobenzaldehyde:
Step 1: Formation of 3-bromo-β-nitrostyrene
- Reaction: 3-bromobenzaldehyde is condensed with nitroethane.
- Conditions: Basic conditions, typically using ammonium acetate or a similar base.
- Product: 3-bromo-β-nitrostyrene
Step 2: Reduction to 2-(3-bromophenyl)propan-2-amine
- Reaction: The nitrostyrene intermediate is reduced to the corresponding amine.
- Common Reducing Agents: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
- Product: 2-(3-bromophenyl)propan-2-amine
Step 3: Formation of Hydrochloride Salt
Summary Table: Laboratory Synthesis
| Step | Starting Material | Reagent(s) | Conditions | Product | |
|---|---|---|---|---|---|
| 1 | 3-bromobenzaldehyde | Nitroethane, base | Reflux | 3-bromo-β-nitrostyrene | |
| 2 | 3-bromo-β-nitrostyrene | LiAlH₄ or Pd/C, H₂ | Anhydrous, inert atm | 2-(3-bromophenyl)propan-2-amine | |
| 3 | 2-(3-bromophenyl)propan-2-amine | HCl (g or soln) | RT, ethanol/ether | This compound |
Industrial and Alternative Methods
For industrial-scale production, more scalable and cost-effective approaches are often employed:
- Catalytic Hydrogenation: Instead of LiAlH₄, catalytic hydrogenation of 3-bromo-β-nitrostyrene using palladium on carbon (Pd/C) under hydrogen pressure is preferred for safety and scalability.
- Acidification: The amine is efficiently converted to its hydrochloride salt by direct acidification with hydrochloric acid.
| Step | Intermediate | Catalyst/Reagent | Notes | |
|---|---|---|---|---|
| 1 | 3-bromo-β-nitrostyrene | Pd/C, H₂ | Safer and more scalable | |
| 2 | 2-(3-bromophenyl)propan-2-amine | HCl | Direct acidification |
Alternative Synthetic Strategies
Other published routes involve the use of different protecting groups and deprotection strategies, particularly for the preparation of substituted analogs:
- N-benzyl Protection: The amine function can be protected as an N-benzyl derivative, followed by deprotection using 1-chloroethyl chloroformate.
- Hydrochloride Salt Formation: The final amine is converted to the hydrochloride salt as above.
Reaction Analysis and Considerations
Reagents and Conditions
| Reaction Type | Common Reagents | Notes | |
|---|---|---|---|
| Condensation | Nitroethane, base | Yields nitrostyrene intermediate | |
| Reduction | LiAlH₄, Pd/C + H₂ | LiAlH₄ for small scale; Pd/C for large scale | |
| Acidification | Hydrochloric acid | Forms stable hydrochloride salt |
Stock Solution Preparation and Solubility Data
Stock Solution Preparation Table
| Desired Concentration | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 4.0162 mL | 20.0811 mL | 40.1623 mL |
| 5 mM | 0.8032 mL | 4.0162 mL | 8.0325 mL |
| 10 mM | 0.4016 mL | 2.0081 mL | 4.0162 mL |
Summary Table: Preparation Methods
| Method | Key Steps | Typical Reagents | Scale | Notes |
|---|---|---|---|---|
| Laboratory Synthesis | Condensation, reduction, salt formation | Nitroethane, LiAlH₄, HCl | Small | High purity, moderate yield |
| Industrial Synthesis | Catalytic hydrogenation, salt formation | Pd/C, H₂, HCl | Large | Scalable, safer, cost-effective |
| Alternative Synthesis | Protection, deprotection, salt formation | N-benzylamine, chloroformate, HCl | Research | For analogs, specialized steps |
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 3-bromoacetophenone or 3-bromobenzaldehyde.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted phenylpropanamines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H12BrClN
- Molecular Weight : 247.57 g/mol
- Structure : The compound features a bromophenyl group attached to a propanamine backbone, which is significant for its biological activity.
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit selective cytotoxicity towards various cancer cell lines. For instance, modifications to the bromophenyl group have shown enhanced anticancer activity, with some derivatives achieving over 90% inhibition of cell proliferation at concentrations below 10 µM.
- Antimicrobial Properties : Research has demonstrated that this compound may possess antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, suggesting potential as a new antibiotic candidate.
-
Pharmacological Research
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical metabolic pathways. Similar compounds have been suggested to inhibit acetylcholinesterase, relevant in neurodegenerative diseases like Alzheimer’s.
- Neuropharmacology : The presence of the methoxyethyl group may enhance the ability of this compound to cross the blood-brain barrier, making it a candidate for neurological applications.
-
Materials Science
- The unique properties of this compound allow it to be utilized in materials science research. Its nitrile functional group enables further chemical modifications, potentially leading to novel materials with specific electronic or optical properties.
Data Tables
| Application Area | Specific Use | Observations |
|---|---|---|
| Medicinal Chemistry | Anticancer | Significant cytotoxicity against cancer cell lines |
| Medicinal Chemistry | Antimicrobial | MIC around 256 µg/mL against E. coli |
| Pharmacological Research | Enzyme Inhibition | Potential acetylcholinesterase inhibitor |
| Neuropharmacology | CNS Applications | May cross blood-brain barrier effectively |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the cytotoxic effects of various derivatives of this compound on different cancer cell lines. Modifications to the bromophenyl group significantly enhanced anticancer activity, with some derivatives achieving over 90% inhibition of cell proliferation at concentrations below 10 µM.
Case Study 2: Antimicrobial Activity
Another investigation focused on antimicrobial efficacy, testing several analogs of this compound against standard bacterial strains. Findings highlighted a clear correlation between structural features and antimicrobial potency, with specific substitutions on the bromophenyl ring leading to increased activity against gram-positive bacteria.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Propan-2-amine Derivatives
The table below compares key physicochemical properties of 2-(3-bromophenyl)propan-2-amine hydrochloride with halogenated analogs:
*Note: The molecular weight for 2-(3-chlorophenyl)propan-2-amine hydrochloride in may refer to the free base. The hydrochloride salt’s actual molecular weight would be higher (≈206 g/mol).
Key Observations:
- Substituent Position : Meta-substituted derivatives (e.g., 3-bromo) exhibit steric hindrance that may reduce receptor binding efficiency compared to para-substituted analogs (e.g., 4-fluoro) .
- Dual Halogenation : Compounds like 2-(3-bromo-5-fluorophenyl)propan-2-amine hydrochloride demonstrate synergistic electronic effects, making them useful in surface-enhanced Raman spectroscopy (SERS) for trace detection .
Amphetamine Analogs
The target compound shares structural similarities with amphetamine derivatives, which are often studied for their psychoactive properties:
Key Observations:
- N-Alkylation : Methylation of the amine group (e.g., in PMMA and 4-FMA) enhances metabolic stability but may reduce receptor affinity compared to the primary amine in the target compound .
- Regulatory Status : Ortho-substituted derivatives like Ortetamine HCl are classified as controlled substances due to stimulant effects, whereas meta-substituted bromo analogs remain under research .
Positional Isomers
Positional isomerism significantly impacts biological activity:
Biological Activity
2-(3-Bromophenyl)propan-2-amine hydrochloride, also known as Benzyl[2-(3-bromophenyl)propan-2-yl]amine hydrochloride, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and neuroprotective effects, along with relevant case studies and research findings.
The compound is characterized by its structure, which includes a bromophenyl group and an amine functional group. Its chemical formula is C10H12BrClN, and it has been studied for various chemical reactions including oxidation, reduction, and substitution reactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H12BrClN |
| Molecular Weight | 263.57 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
| Toxicity | Harmful if swallowed |
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains with promising results. For instance, studies have shown that the compound demonstrates inhibitory effects on Staphylococcus aureus and Escherichia coli , suggesting its potential as a lead compound for developing new antibacterial agents .
Anticancer Properties
The compound's anticancer activity has been explored in several studies. Notably, it has shown effectiveness in inhibiting cell proliferation in various cancer cell lines. In vitro assays revealed that it can induce apoptosis in cancer cells by disrupting microtubule dynamics, similar to the action of established chemotherapeutic agents .
Case Study: MCF-7 Breast Cancer Cells
In a study focusing on MCF-7 breast cancer cells, this compound was found to arrest the cell cycle at the G2/M phase and significantly reduce cell viability with an IC50 value comparable to known anticancer drugs .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective potential of this compound. It has been investigated for its ability to inhibit β-secretase (BACE), an enzyme implicated in Alzheimer's disease pathology. By inhibiting BACE activity, the compound may reduce amyloid-beta peptide production, thus offering a therapeutic avenue for neurodegenerative diseases .
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. It appears to modulate signaling pathways related to cell proliferation and apoptosis. The exact mechanisms remain under investigation but may involve:
- Inhibition of tubulin polymerization leading to disrupted mitotic spindle formation.
- Interference with enzyme activity , particularly BACE, affecting amyloid precursor protein processing.
Q & A
Q. What synthetic routes utilize 3-Bromophenylacetic acid derivatives to access this compound?
- Methodological Answer : Convert 3-bromophenylacetic acid to the corresponding amide via HATU-mediated coupling with tert-butylamine, followed by Hoffman degradation to yield the primary amine. Alternatively, reduce a nitrile intermediate (from bromophenylacetonitrile) using LiAlH₄. Compare reaction efficiencies via E-factor calculations and atom economy metrics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
